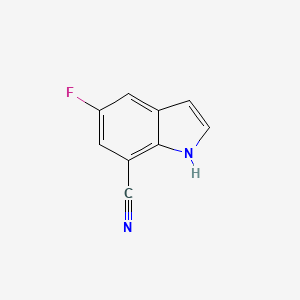

5-fluoro-1H-indole-7-carbonitrile

説明

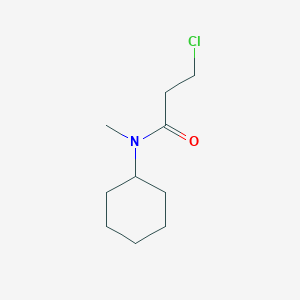

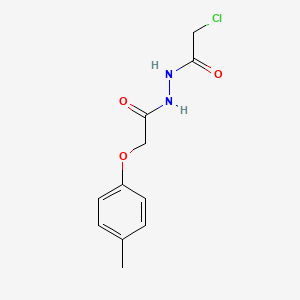

5-Fluoro-1H-indole-7-carbonitrile (5FIC) is an organic compound with a wide range of applications in the field of chemistry and biochemistry. 5FIC is a derivative of the indole nucleus, and is a heterocyclic compound containing a nitrogen atom, a fluorine atom, and a carbonitrile group. This compound has been extensively studied for its potential applications in various fields, including synthesis, medicinal chemistry, and biochemistry.

科学的研究の応用

Synthesis of Dihydroisoquinolines

“5-fluoro-1H-indole-7-carbonitrile” can be used as a reactant for the parallel synthesis of dihydroisoquinolines through a silver and L-proline co-catalyzed three-component coupling reaction. This process is significant in medicinal chemistry for creating complex and diverse molecular structures that can be used in drug development .

Preparation of Benzoyl Indoles

This compound serves as a reactant for the chemoselective and regioselective preparation of benzoyl indoles. Benzoyl indoles have various pharmaceutical applications, including serving as intermediates in the synthesis of more complex drug molecules .

Development of PPARα/γ Dual Agonists

It is also used in the preparation of novel PPARα/γ dual agonists, which are potential treatments for metabolic syndrome and insulin-dependent diabetes mellitus (IDDM). These agonists play a role in regulating lipid and glucose metabolism, which is crucial for managing these conditions .

Cytotoxic Activities Against Cancer Cells

Compounds derived from “5-fluoro-1H-indole-7-carbonitrile” have shown dose-dependent cytotoxic activities on MCF-7 cancer cells according to the MTT assay. This indicates potential applications in cancer therapy, particularly in targeting breast cancer cells .

Antiviral Activity

Derivatives of this compound have been investigated for antiviral activity against a broad range of ribonucleic acid (RNA) and deoxyribonucleic acid (DNA) viruses. This suggests its use in developing antiviral drugs that can inhibit the replication of various viruses .

Synthesis of Sulfonamide Derivatives

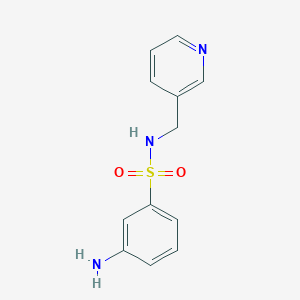

A new series of indole-based sulfonamide derivatives was synthesized using “5-fluoro-1H-indole-7-carbonitrile”. These derivatives have been characterized for their electrochemical properties, which could have implications in electrochemical sensors or other electronic applications .

Biological Potential in Drug Development

The indole scaffold, to which “5-fluoro-1H-indole-7-carbonitrile” belongs, is found in many synthetic drug molecules. It binds with high affinity to multiple receptors, which is helpful in developing new therapeutic agents with various clinical and biological applications .

特性

IUPAC Name |

5-fluoro-1H-indole-7-carbonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H5FN2/c10-8-3-6-1-2-12-9(6)7(4-8)5-11/h1-4,12H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JZPYATWYHRJOAJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CNC2=C(C=C(C=C21)F)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H5FN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90395174 | |

| Record name | 5-fluoro-1H-indole-7-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90395174 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

160.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-fluoro-1H-indole-7-carbonitrile | |

CAS RN |

883500-80-9 | |

| Record name | 5-fluoro-1H-indole-7-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90395174 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

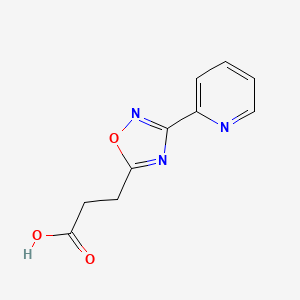

![3-[4-(2-chlorobut-2-enylidene)-5-methylidene-1H-imidazol-2-yl]propanoic acid](/img/structure/B1307131.png)

![ethyl N-[2-cyano-3-({2-[3-(trifluoromethyl)phenoxy]ethoxy}imino)propanoyl]carbamate](/img/structure/B1307163.png)